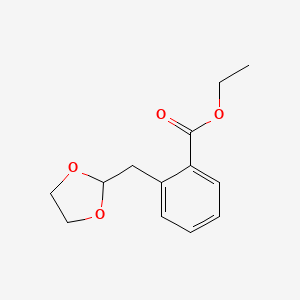

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate

描述

Strategic Importance of Ester Functional Groups in Contemporary Chemical Synthesis

The ester functional group is one of the most ubiquitous and versatile in organic chemistry. solubilityofthings.com Esters are characterized by a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group. chemistrytalk.org This structure imparts a moderate level of reactivity, making esters stable enough to be carried through multi-step syntheses but also susceptible to a range of transformations.

In contemporary synthesis, esters are crucial for several reasons:

Intermediates in Reactions: They are central to reactions like the Claisen condensation for carbon-carbon bond formation and can be reduced to form alcohols or aldehydes.

Protecting Groups: Esterification is a common strategy to protect carboxylic acids, as esters are generally unreactive under neutral or weakly acidic conditions but can be readily cleaved by base-catalyzed hydrolysis. wikipedia.org

Wide Natural Occurrence: Many esters have pleasant odors and are responsible for the natural fragrances of fruits and flowers, leading to their extensive use in the flavor and fragrance industries. chemistrytalk.orgchemiis.com Fats and vegetable oils are also composed of long-chain esters. chemistrytalk.org

The presence of the ethyl ester in the target molecule provides a reactive handle for potential subsequent modifications, such as hydrolysis, reduction, or transesterification.

The 1,3-Dioxolane (B20135) Moiety: A Versatile Protective Group and Stereochemical Handle in Organic Transformations

The 1,3-dioxolane moiety is a cyclic acetal (B89532) formed from a carbonyl compound and ethylene (B1197577) glycol. wikipedia.org Its primary role in organic synthesis is as a highly effective protecting group for aldehydes and ketones. wikipedia.orgchemistryabc.com The protection of carbonyl groups is essential in multi-step syntheses where these groups would otherwise react with nucleophiles or under basic conditions intended for other parts of the molecule. chemistryabc.com

Key features of the 1,3-dioxolane group include:

Ease of Formation and Cleavage: Dioxolanes are typically formed by treating a carbonyl compound with ethylene glycol in the presence of an acid catalyst. organic-chemistry.org Deprotection is achieved through hydrolysis with aqueous acid, regenerating the original carbonyl. wikipedia.orgorganic-chemistry.org

Stability: Cyclic acetals like 1,3-dioxolanes are stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org

Synthetic Intermediates: Beyond protection, the dioxolane ring is a structural component in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals, such as certain antifungal agents. nih.govgoogle.comchemicalbook.com

In Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate, the 1,3-dioxolane group effectively masks an ortho-formyl group (an aldehyde), preventing its participation in reactions targeting the ester functionality and allowing for selective transformations.

Research Significance of Benzoate (B1203000) Esters in the Design of Novel Organic Molecules

Benzoate esters, which are esters of benzoic acid, are a significant class of compounds with broad applications. chemicalbook.com Their aromatic nature and the reactivity of the ester group make them valuable building blocks in the synthesis of fine chemicals, pharmaceuticals, and polymers. chemicalbook.com

The research significance of benzoate esters is evident in several areas:

Medicinal Chemistry: The benzoate scaffold is present in numerous biologically active compounds. preprints.org Derivatives of benzoic acid and its esters are investigated for a range of therapeutic activities, including anticancer and antimicrobial properties. preprints.orgresearchgate.net

Material Science: Benzoate esters are used as intermediates in the synthesis of polymers and other advanced materials. chemiis.com Their tunable properties make them useful for creating materials with specific electronic or physical characteristics. researchgate.net

Industrial Applications: Simple benzoate esters like ethyl benzoate are widely used as flavoring agents and fragrance components in perfumes, cosmetics, and food products due to their pleasant aromas. chemiis.comchemicalbook.comscentspiracy.com

Contextualizing this compound: A Compound Bridging Key Structural Elements for Academic Investigation

This compound serves as an important case study in organic synthesis. It combines a reactive site (the ethyl ester) with a protected functional group (the dioxolane) on an aromatic scaffold (the benzoate ring). This specific arrangement makes it an ideal substrate for investigating chemoselectivity, where a reagent must distinguish between different functional groups.

For academic investigation, this molecule allows for the exploration of:

Selective deprotection of the dioxolane in the presence of the ester.

Selective transformation of the ester (e.g., reduction or hydrolysis) while the dioxolane remains intact.

The synthesis of complex ortho-substituted benzene (B151609) derivatives, which are important precursors in drug discovery and materials science.

The compound thus represents a bridge between the fundamental concepts of functional group protection and the strategic design of multi-step synthetic routes.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 88851-57-6 |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1CC2OCCO2 |

Data sourced from PubChem. nih.gov

Summary of Key Functional Groups

| Functional Group | Parent Class | Key Role in Synthesis |

| Ethyl Ester | Ester | Reactive site for hydrolysis, reduction; protecting group for carboxylic acid. |

| 1,3-Dioxolane | Cyclic Acetal | Protecting group for aldehydes/ketones; stable intermediate. |

| Benzoate | Aromatic Ester | Structural scaffold; precursor for pharmaceuticals and materials. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-15-13(14)11-6-4-3-5-10(11)9-12-16-7-8-17-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZNNVUUEWJYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645689 | |

| Record name | Ethyl 2-[(1,3-dioxolan-2-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-74-4 | |

| Record name | Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(1,3-dioxolan-2-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 1,3 Dioxolan 2 Ylmethyl Benzoate

Convergent and Linear Synthesis Pathways for the Target Compound

The synthesis of a target molecule can be approached in two primary ways: linear and convergent synthesis. chemistnotes.com A linear synthesis assembles the molecule in a stepwise fashion, with each step building upon the previous one. youtube.com In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. chemistnotes.comwikipedia.org

Methodologies for the Formation of the Benzoate (B1203000) Ester Moiety

The formation of the benzoate ester is a critical step in the synthesis of the target compound. This can be achieved through both traditional and modern catalytic methods.

Fischer-Speier Esterification: This is a widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. numberanalytics.comchemguide.co.uk For the target molecule, this would involve the reaction of 2-(1,3-dioxolan-2-ylmethyl)benzoic acid with ethanol (B145695), typically catalyzed by concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukresearchtrend.net The reaction is reversible and often requires heating under reflux. To drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. chemguide.co.ukucla.edu

Transesterification: This process converts one ester into another and is a common alternative for synthesizing benzoate esters. ucla.edu For instance, methyl 2-(1,3-dioxolan-2-ylmethyl)benzoate could be reacted with an excess of ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester and methanol. ucla.edu Titanate catalysts have shown high activity in the transesterification of methyl benzoate, achieving high conversions. researchgate.netacs.org This method can be advantageous when the starting methyl ester is readily available, for example, as a byproduct of terephthalic acid production. researchgate.net

| Reaction Type | Reactants | Catalyst Examples | General Conditions | Key Features |

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Conc. H₂SO₄, HCl, POCl₃, Solid acids (e.g., zeolites, resins) chemguide.co.ukderpharmachemica.com | Heating/Reflux, Water removal | Reversible reaction; simple and widely used. numberanalytics.comchemguide.co.uk |

| Transesterification | Ester + Alcohol | Acid (H₂SO₄), Base (NaOCH₃), Titanates, Maghemite-ZnO ucla.eduresearchgate.netresearchgate.net | Heating, Excess alcohol | Equilibrium-driven; useful for converting readily available esters. ucla.eduacs.org |

While classical methods are common, modern catalytic chemistry offers advanced routes for forming the C-O bond of the ester.

Palladium-catalyzed Buchwald-Hartwig Reaction: The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry for forming C-N bonds. libretexts.orgwikipedia.org Its principles have been extended to the formation of C-O bonds for synthesizing aryl ethers. organic-chemistry.org While less common for simple ester synthesis from carboxylic acids, palladium-catalyzed methodologies represent a powerful tool for C-O bond formation. These reactions typically involve an aryl halide or triflate, an alcohol, a palladium catalyst, a suitable ligand (e.g., bidentate phosphine (B1218219) ligands), and a base. wikipedia.orgorganic-chemistry.org The development of specialized catalyst systems allows these reactions to proceed under milder conditions than traditional methods. acsgcipr.org A Buchwald-Hartwig approach could conceptually be applied to couple an activated benzoic acid derivative with ethanol.

Copper-catalyzed Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming aryl-aryl bonds and has been adapted for aryl-heteroatom bond formation, including C-O bonds in ether synthesis. organic-chemistry.orgwikipedia.org The traditional Ullmann condensation requires harsh conditions, such as high temperatures and polar solvents. wikipedia.org However, modern variations use soluble copper catalysts and ligands, allowing the reactions to proceed under milder conditions. wikiwand.com This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org Like the Buchwald-Hartwig reaction, its direct application for simple esterification is not standard, but it represents an important catalytic strategy for the formation of the critical aryl-oxygen bond.

| Catalytic Approach | Metal Catalyst | Typical Substrates | Ligand Examples | Key Features |

| Buchwald-Hartwig Type | Palladium (Pd) | Aryl halides/triflates, Alcohols | BINAP, DPPF, Sterically hindered phosphines wikipedia.org | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgacsgcipr.org |

| Ullmann Type | Copper (Cu) | Aryl halides, Alcohols | Phenanthroline, Diamine derivatives | Classic method, modern variants operate under milder conditions. wikipedia.orgwikiwand.com |

Construction of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane moiety is a cyclic acetal (B89532), typically used as a protecting group for carbonyl compounds due to its stability in neutral to basic conditions. libretexts.org

The most direct method for forming a 1,3-dioxolane ring is the acid-catalyzed acetalization of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This reaction is an equilibrium process where water is eliminated. organic-chemistry.org To achieve high yields, water is typically removed from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent. organic-chemistry.org

A wide range of homogeneous and heterogeneous acid catalysts can be employed.

Homogeneous Catalysts: Mineral acids like H₂SO₄ and HCl, as well as p-toluenesulfonic acid (TsOH), are commonly used.

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, montmorillonite (B579905) K10 clay, silica (B1680970) gel, and ion-exchange resins are also effective. nih.gov These offer the advantage of easy separation from the reaction mixture by filtration.

The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol. An intramolecular cyclization and subsequent loss of water yield the stable five-membered dioxolane ring. libretexts.orgyoutube.com

| Catalyst Type | Catalyst Examples | Solvent | Key Advantages |

| Homogeneous | H₂SO₄, HCl, p-Toluenesulfonic acid (TsOH) | Toluene, Dichloromethane organic-chemistry.org | High activity, well-established methods. |

| Heterogeneous | Zeolites, Montmorillonite K10, Silica Gel, Ion-exchange resins nih.gov | Often solvent-free or inert solvents | Easily separable and recyclable, environmentally benign. |

| Photocatalyst | Eosin Y | Acetonitrile | Neutral conditions, tolerates acid-sensitive groups. organic-chemistry.org |

When the molecule contains stereocenters, controlling the stereochemistry of the dioxolane ring becomes crucial. Several strategies have been developed to achieve stereocontrolled synthesis.

One approach involves using enantiomerically pure diols. The reaction of a prochiral carbonyl compound with a chiral diol can lead to the formation of diastereomeric dioxolanes, which may be separable. nih.gov If the chiral centers of the diol are not directly involved in the reaction, their stereochemistry can be transferred to the final product with high enantiomeric excess. nih.gov

Another strategy is the use of chiral catalysts. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Furthermore, stereoselective Claisen rearrangements have been employed to create precursors that can be converted into specific stereoisomers of the 1,3-dioxolane ring system, as demonstrated in the synthesis of natural products like sambucinol (B1681422) and sporol. lookchem.com These advanced methods provide powerful tools for accessing specific stereoisomers of complex molecules containing the dioxolane scaffold.

Strategic Integration of Functional Groups: Sequential and One-Pot Synthetic Designs

Sequential Synthesis:

A sequential approach offers a high degree of control over the reaction at each stage, minimizing the formation of byproducts. A logical sequential synthesis of this compound would typically start from a precursor already containing either the ester or the protected aldehyde group.

One possible route begins with the esterification of 2-formylbenzoic acid with ethanol to yield ethyl 2-formylbenzoate (B1231588). This intermediate is then subjected to an acetalization reaction with ethylene glycol to protect the aldehyde functionality, affording the final product. This method allows for the purification of the intermediate, ensuring a high purity of the final compound.

Alternatively, the synthesis can commence with the acetalization of 2-formylbenzoic acid with ethylene glycol to form 2-(1,3-dioxolan-2-yl)benzoic acid. Subsequent esterification of this intermediate with ethanol yields this compound. This route protects the aldehyde group early, preventing any potential side reactions during the esterification step.

One-Pot Synthesis:

One-pot syntheses are attractive due to their operational simplicity, reduced waste generation, and potential for time and cost savings. A one-pot approach to this compound would involve the simultaneous or concurrent esterification and acetalization of 2-formylbenzoic acid in the presence of ethanol and ethylene glycol. This strategy requires a catalyst system that can efficiently promote both reactions under compatible conditions. While more efficient, one-pot syntheses can sometimes present challenges in terms of selectivity and purification. Tandem hydroformylation-acetalization of olefins using heterogeneous supported catalysts has been explored for the one-pot synthesis of acetals, which could be conceptually adapted. researchgate.net

Catalytic Systems and Reaction Environment Optimization in the Synthesis of this compound

The choice of catalyst and the optimization of the reaction environment are critical for achieving high yields, selectivity, and efficiency in the synthesis of this compound.

Development and Application of Homogeneous Catalysis for Esterification and Acetalization

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for both esterification and acetalization reactions due to their high activity and mild reaction conditions.

For the esterification step, strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed as catalysts in the well-known Fischer-Speier esterification. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Similarly, the formation of the 1,3-dioxolane ring (acetalization) is also acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of the aldehyde, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable five-membered dioxolane ring. The use of an acid catalyst is crucial as alcohols are weak nucleophiles. libretexts.org

| Catalyst | Reaction Type | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Esterification & Acetalization | High activity, readily available, low cost | Corrosive, difficult to separate from product, generates acidic waste |

| p-Toluenesulfonic Acid (p-TSA) | Esterification & Acetalization | Solid, easier to handle than H₂SO₄, high activity | Can be expensive, requires removal after reaction |

| Hydrochloric Acid (HCl) | Acetalization | Effective for acetal formation | Volatile and corrosive |

This table presents a summary of common homogeneous catalysts used in esterification and acetalization reactions.

Investigation of Heterogeneous and Solid Acid Catalysis for Enhanced Reaction Efficiency

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), zeolites, and sulfated metal oxides, have been successfully employed for both esterification and acetalization reactions. acs.org These materials possess acidic sites on their surface that can effectively catalyze the reactions. For instance, sulfonic acid-functionalized resins can provide a solid-phase equivalent of sulfuric acid, simplifying the work-up procedure. The use of heterogeneous catalysts can also facilitate continuous flow processes, further enhancing reaction efficiency. The application of such catalysts in the one-pot synthesis of acetal-esters has been explored, demonstrating their potential for streamlined synthetic routes. mdpi.com

| Catalyst Type | Examples | Advantages |

| Ion-Exchange Resins | Amberlyst-15, Nafion | High catalytic activity, easy separation, reusable |

| Zeolites | H-ZSM-5, H-Beta | Shape selectivity, high thermal stability, regenerable |

| Sulfated Metal Oxides | Sulfated zirconia, sulfated tin oxide | Strong acidity, high thermal stability |

This table provides an overview of different types of heterogeneous and solid acid catalysts and their advantages in synthesis.

Implementation of Green Chemistry Principles in Sustainable Synthetic Route Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to minimize environmental impact and enhance sustainability.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. nih.gov Both esterification (a condensation reaction) and acetalization (an addition-elimination reaction) produce water as a byproduct, which lowers the atom economy. Designing processes that can utilize this water or minimize its production is a goal of green synthesis.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as bio-derived solvents like ethyl lactate (B86563) or 2-methyltetrahydrofuran, can significantly improve the sustainability of the synthesis. gla.ac.ukorganic-chemistry.org In some cases, solvent-free conditions can be employed, further reducing the environmental footprint.

Energy Efficiency: Esterification and acetalization reactions are often conducted at elevated temperatures to drive the equilibrium towards the products. researchgate.net Optimizing catalytic activity to allow for lower reaction temperatures can lead to significant energy savings. Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy consumption.

Catalyst Reusability: The use of heterogeneous catalysts is a cornerstone of green chemistry, as it allows for the catalyst to be easily recovered and reused, reducing waste and cost. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Reactivity and Mechanistic Investigations of Ethyl 2 1,3 Dioxolan 2 Ylmethyl Benzoate

Chemical Transformations Involving the Benzoate (B1203000) Ester Group

The ethyl benzoate portion of the molecule is an aromatic carboxylic acid derivative, which governs its susceptibility to nucleophilic attack at the carbonyl carbon, as well as reductive and radical pathways.

Studies on Nucleophilic Acyl Substitution Reactions

Key reactions for Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate would include:

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to form 2-(1,3-dioxolan-2-ylmethyl)benzoic acid and ethanol (B145695). Base-catalyzed hydrolysis, also known as saponification, is irreversible as the resulting carboxylate anion is unreactive towards the alcohol.

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can replace the ethyl group with a new alkyl group, forming a different ester.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

While specific studies on this compound are not widely documented, the reactivity can be inferred from analogous compounds. For instance, cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate undergoes hydrolysis of its benzoate ester in aqueous sodium hydroxide (B78521) at 60°C to yield the corresponding alcohol. This demonstrates the susceptibility of the ester group to nucleophilic attack even in the presence of a dioxolane ring.

| Reaction Type | Reagents | Product(s) | General Conditions |

|---|---|---|---|

| Saponification (Hydrolysis) | NaOH(aq) or KOH(aq), H₂O | Sodium 2-(1,3-dioxolan-2-ylmethyl)benzoate + Ethanol | Heat |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl (cat.) | 2-(1,3-dioxolan-2-ylmethyl)benzoic acid + Ethanol | Heat, Reversible |

| Transesterification | R'OH, Acid or Base (cat.) | Alkyl 2-(1,3-dioxolan-2-ylmethyl)benzoate + Ethanol | Heat, Removal of ethanol |

| Amidation | NH₃, R'NH₂, or R'R"NH | 2-(1,3-dioxolan-2-ylmethyl)benzamide + Ethanol | Heat |

Reductive and Oxidative Transformations of the Ester Moiety

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate. This would convert the ethyl benzoate moiety into [2-(1,3-dioxolan-2-ylmethyl)phenyl]methanol. It is important to note that such powerful reducing agents would not affect the stable dioxolane ring, provided Lewis acids are absent. thieme-connect.decdnsciencepub.com

The benzoate ester group is generally resistant to oxidation under standard conditions. The aromatic ring is deactivated by the electron-withdrawing ester group, and the carbonyl is already at a high oxidation state. Oxidative cleavage would require harsh conditions that would likely degrade other parts of the molecule first.

Exploration of Pericyclic and Radical Reactions at the Benzoate Site

Pericyclic reactions, such as cycloadditions, are not characteristic of the simple, unconjugated π-system of a benzoate ester. youtube.com Therefore, the ester moiety is not expected to participate in these concerted transformations under thermal or photochemical conditions.

However, the benzoate group can be involved in radical reactions. Studies have shown that sodium benzoate, under UV irradiation, can form reactive benzoate free radicals. researchgate.net These radicals can participate in subsequent reactions, such as abstracting hydrogen atoms from other molecules. researchgate.net This suggests that under specific radical-initiating conditions, the benzoate portion of this compound could potentially undergo radical-mediated transformations, although such reactivity is not common in standard synthetic applications.

Chemical Behavior and Stability of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group widely used as a protecting group for carbonyl compounds due to its distinct stability profile. organic-chemistry.org

Acid-Catalyzed Hydrolysis and Ring Opening Mechanisms

A key feature of the 1,3-dioxolane ring is its stability in basic and neutral media but its lability towards aqueous acid. thieme-connect.de The acid-catalyzed hydrolysis regenerates the original carbonyl compound and the diol, in this case, 2-formylbenzoate (B1231588) precursors and ethylene (B1197577) glycol, respectively.

The mechanism involves the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, making it a better leaving group.

Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the carbocationic center.

Deprotonation and Hemiacetal Formation: A proton is transferred to another water molecule, yielding a hemiacetal.

Protonation and Elimination: The hydroxyl group of the ethylene glycol moiety is protonated, followed by elimination of ethylene glycol to form a protonated aldehyde.

Deprotonation: The final deprotonation step yields the aldehyde product.

This process is reversible, and the formation of the dioxolane (acetalization) is typically favored by removing water from the reaction mixture. organic-chemistry.org

Stability under Diverse Reaction Conditions (e.g., oxidative, reductive, thermal)

The stability of the 1,3-dioxolane ring is crucial for its function as a protecting group. It is generally robust under many conditions that transform other functional groups.

Reductive Stability: The 1,3-dioxolane ring is stable to common nucleophilic reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride in the absence of strong Lewis acids. thieme-connect.decdnsciencepub.com However, combinations like LiAlH₄ with aluminum chloride (AlCl₃) can induce reductive cleavage of the ring to yield a hydroxy ether. cdnsciencepub.com Studies have shown that 1,3-dioxolanes are hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes under these conditions. cdnsciencepub.com

Oxidative Stability: Cyclic acetals are generally stable to a range of common oxidizing agents like chromium-based reagents (PCC, PDC). organic-chemistry.org However, strong oxidants may cleave the ring. organic-chemistry.org Furthermore, low-temperature oxidation can proceed via radical mechanisms, leading to ring-opening β-scission reactions to form products like ethylene carbonate. nih.govresearchgate.net

Thermal Stability: The 1,3-dioxolane ring exhibits moderate thermal stability. Studies on polymers containing 1,3-dioxolane side-chains show that decomposition of the ring occurs at temperatures above 270 °C. researchgate.net The parent 1,3-dioxolane molecule undergoes unimolecular decomposition at much higher temperatures, in the range of 1000–1400 K. researchgate.net

| Condition Type | Reagents / Conditions | Stability / Reactivity | Reference |

|---|---|---|---|

| Acidic | Aqueous acid (e.g., HCl, H₂SO₄) | Labile, undergoes hydrolysis | thieme-connect.deorganic-chemistry.org |

| Basic | Aqueous base (e.g., NaOH, KOH) | Stable | thieme-connect.de |

| Reductive (Standard) | LiAlH₄, NaBH₄ | Stable | thieme-connect.decdnsciencepub.com |

| Reductive (Lewis Acid) | LiAlH₄-AlCl₃ | Unstable, undergoes reductive ring cleavage | cdnsciencepub.com |

| Oxidative (Mild) | PCC, PDC | Generally Stable | organic-chemistry.org |

| Oxidative (Strong) | Strong oxidants, O₂ at low temp | Susceptible to cleavage and ring-opening | organic-chemistry.orgnih.govresearchgate.net |

| Thermal | > 270 °C | Begins to decompose | researchgate.net |

Mechanistic Pathways of Rearrangement Reactions of Dioxolane Derivatives

The 1,3-dioxolane ring is a cyclic acetal, and its reactivity is dominated by its behavior under acidic conditions. Acetals are generally stable in neutral or basic media but are susceptible to hydrolysis and rearrangement in the presence of an acid catalyst.

The most probable rearrangement or degradation pathway for the dioxolane moiety in this compound under acidic conditions is hydrolysis to the corresponding aldehyde. The mechanism for this reaction involves the following key steps:

Protonation of an oxygen atom in the dioxolane ring by an acid catalyst (H₃O⁺).

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Protonation of the remaining original dioxolane oxygen , followed by elimination of ethylene glycol to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product.

This acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted by controlling the reaction conditions, such as the removal of water.

Rearrangement reactions of the dioxolane ring itself, without complete hydrolysis, are less common but can occur under specific conditions, often involving intramolecular nucleophiles or strong Lewis acids. For instance, selective Lewis acid activation of the acetal can generate an oxocarbenium ion that could potentially be trapped by a suitable intramolecular nucleophile if one were present. nih.gov

Table 1: Plausible Acid-Catalyzed Hydrolysis Mechanism of the Dioxolane Moiety

| Step | Description | Intermediate |

| 1 | Protonation of a dioxolane oxygen | Protonated dioxolane |

| 2 | Ring opening to form an oxocarbenium ion | Resonance-stabilized oxocarbenium ion |

| 3 | Nucleophilic attack by water | Protonated hemiacetal |

| 4 | Deprotonation | Hemiacetal |

| 5 | Protonation and elimination of ethylene glycol | Protonated aldehyde |

| 6 | Deprotonation | Aldehyde |

Chemoselectivity and Regioselectivity in Reactions of the Multi-functional Compound

The presence of both an ester and an acetal functional group in this compound raises questions of chemoselectivity in its reactions. The outcome of a reaction will depend on the reagents and conditions employed.

The differential reactivity of the ester and acetal groups allows for selective transformations.

Under Basic Conditions: The ester group is susceptible to nucleophilic acyl substitution, such as saponification (hydrolysis with a base), while the dioxolane (acetal) group is stable. sserc.org.ukquora.com Therefore, treatment with aqueous sodium hydroxide would selectively hydrolyze the ethyl ester to a sodium benzoate salt, leaving the dioxolane ring intact. sserc.org.ukyoutube.com

Under Acidic Conditions: The dioxolane group is labile to acid-catalyzed hydrolysis, as described previously. The ethyl ester can also undergo acid-catalyzed hydrolysis, but this typically requires harsher conditions (e.g., higher temperatures and prolonged reaction times) than acetal hydrolysis. Thus, mild acidic conditions would likely favor the selective deprotection of the dioxolane.

Reduction Reactions: The ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). Acetals are generally stable to these conditions. Therefore, LiAlH₄ would selectively reduce the ethyl ester to a primary alcohol. Conversely, catalytic hydrogenation might affect the aromatic ring under certain conditions, while leaving the ester and acetal untouched under others.

Oxidation Reactions: The dioxolane ring is generally resistant to oxidation, although strong oxidants under acidic conditions can cleave acetals. organic-chemistry.org The benzene (B151609) ring is also generally stable to oxidation, except under vigorous conditions.

Table 2: Predicted Chemoselectivity of this compound

| Reagent/Condition | Reactive Functional Group | Expected Product |

| NaOH (aq), heat | Ethyl ester | Sodium 2-(1,3-dioxolan-2-ylmethyl)benzoate |

| H₃O⁺ (mild) | Dioxolane | Ethyl 2-(formylmethyl)benzoate |

| LiAlH₄, then H₂O | Ethyl ester | (2-(1,3-Dioxolan-2-ylmethyl)phenyl)methanol |

Influence of Electronic and Steric Factors on Reaction Outcomes

Electronic and steric effects play a crucial role in determining the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects:

The ester group (-COOEt) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.

The dioxolanylmethyl group is generally considered to be weakly electron-donating or neutral in its effect on the aromatic ring.

In reactions involving the ester carbonyl, the electronic nature of the ortho-substituent can influence the rate of reaction. However, in this case, the dioxolanylmethyl group is attached via a methylene (B1212753) spacer, which will mitigate its direct electronic influence on the ester carbonyl.

Steric Factors:

The ortho-position of the dioxolanylmethyl group relative to the ethyl ester group introduces significant steric hindrance around the ester functionality. This steric bulk can retard the rate of reactions that involve nucleophilic attack at the ester carbonyl, such as hydrolysis or reduction. researchgate.net The effect of ortho substituents on the rates of alkaline hydrolysis of ethyl benzoates has been noted to be primarily electrical in nature, with steric effects not being as significant in some cases. researchgate.net

The steric hindrance could also influence the conformational preferences of the molecule, potentially affecting the accessibility of the reactive sites.

In electrophilic aromatic substitution reactions, the steric bulk of both the ester and the dioxolanylmethyl groups would further direct incoming electrophiles to the less hindered positions on the aromatic ring.

The interplay of these electronic and steric factors will ultimately govern the precise reactivity and selectivity observed in chemical transformations of this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 1,3 Dioxolan 2 Ylmethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific chemical shifts and determining the spin-spin coupling patterns of the nuclei in Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate. The expected chemical shifts are influenced by the electronic environment of each nucleus. The presence of the electron-withdrawing benzoate (B1203000) group and the dioxolane ring creates a distinct spectral signature.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl ester protons, the benzylic protons, the dioxolane methine proton, and the dioxolane methylene (B1212753) protons. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) with multiplicities dictated by their coupling to adjacent protons on the benzene (B151609) ring. The quartet and triplet of the ethyl group protons would be observed, along with singlets or multiplets for the aliphatic portions of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to have the largest chemical shift (around δ 166-168 ppm). The aromatic carbons will resonate in the δ 125-140 ppm range. The carbons of the ethyl group and the aliphatic side chain, including the dioxolane ring, will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~14 |

| Ethyl -CH₂ | ~4.3 | Quartet | ~61 |

| Benzoate C=O | - | - | ~167 |

| Aromatic C1 | - | - | ~132 |

| Aromatic C2 | - | - | ~140 |

| Aromatic C3-C6 | ~7.2-7.9 | Multiplet | ~128-131 |

| Benzyl (B1604629) -CH₂ | ~3.2 | Doublet | ~35 |

| Dioxolane -CH | ~5.1 | Triplet | ~103 |

| Dioxolane -CH₂ | ~3.9-4.0 | Multiplet | ~65 |

Note: These are predicted values and may vary from experimental data.

To unambiguously establish the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be expected between the benzylic protons and the methine proton of the dioxolane ring, as well as between the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the benzylic protons and the carbonyl carbon of the ester would confirm the connectivity of the side chain to the benzoate ring.

Dynamic NMR (DNMR) studies can provide insights into the conformational mobility and any dynamic exchange processes occurring in this compound. Potential areas of dynamic behavior include the puckering of the 1,3-dioxolane (B20135) ring and possible restricted rotation around the single bonds of the side chain. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of certain signals, which can be analyzed to determine the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₁₃H₁₆O₄.

Calculated Molecular Mass:

| Formula | Monoisotopic Mass (Da) |

| C₁₃H₁₆O₄ | 236.1049 |

An experimentally determined accurate mass from HRMS that matches this calculated value would confirm the elemental composition of the molecule.

Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner, providing a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of this compound would be expected to proceed through several key pathways based on the functional groups present.

Plausible Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, which would result in a fragment ion corresponding to the acylium ion.

Fragmentation of the dioxolane ring: The 1,3-dioxolane ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O).

Cleavage of the benzylic bond: The bond between the benzene ring and the side chain can cleave, leading to the formation of a stable tropylium (B1234903) ion or a substituted benzyl cation.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the side chain to the carbonyl oxygen of the ester could occur, leading to the loss of a neutral alkene.

Predicted Key Fragment Ions:

| m/z | Proposed Fragment Structure/Loss |

| 236 | Molecular Ion [M]⁺ |

| 191 | [M - OCH₂CH₃]⁺ |

| 163 | [M - C₂H₅O₂]⁺ (from dioxolane fragmentation) |

| 149 | [C₈H₅O₃]⁺ (phthalic anhydride-like fragment) |

| 133 | [M - C₃H₅O₂ - CO]⁺ |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 73 | [C₃H₅O₂]⁺ (dioxolanylmethyl cation) |

Note: These are predicted fragmentation patterns and the relative intensities of the peaks would depend on the stability of the resulting ions and neutral fragments.

Infrared (IR) Spectroscopy for Identification and Characterization of Key Functional Groups

The presence of the ester group is expected to give rise to a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For α,β-unsaturated esters like ethyl benzoate, this peak typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group are also characteristic, typically appearing as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

The aromatic benzene ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. In-ring C-C stretching vibrations will produce bands in the 1400-1600 cm⁻¹ region. Additionally, C-H "out-of-plane" bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 675-900 cm⁻¹ range. libretexts.org

The dioxolane ring, a cyclic acetal (B89532), will also contribute to the IR spectrum. The C-O-C stretching vibrations of the acetal group are expected to produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the dioxolane ring and the ethyl group of the ester will result in absorptions in the 2850-3000 cm⁻¹ range.

Based on these considerations, the predicted key IR absorption bands for this compound are summarized in the interactive data table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic CH₂, CH₃ | C-H Stretch | 2850-3000 | Medium |

| Ester | C=O Stretch | 1715-1730 | Strong |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium to Weak |

| Ester & Dioxolane | C-O Stretch | 1000-1300 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 675-900 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture (If Applicable)

A search of the existing literature and crystallographic databases did not yield a published crystal structure for this compound. However, the crystal structures of related ethyl benzoate derivatives have been reported, demonstrating that molecules of this class are capable of forming crystals suitable for X-ray diffraction analysis. researchgate.netnih.gov

Should a single crystal of this compound be obtained, X-ray crystallography could provide definitive insights into its solid-state architecture. This would include the precise conformation of the ethyl ester and dioxolane-ylmethyl substituents relative to the plane of the benzene ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)) for Analysis of Optically Active Forms (If Applicable)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are specifically used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a sample. A non-zero signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror image.

This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons), nor does it exhibit other elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the benzene ring and the substituents.

Due to its achiral nature, this compound will not exhibit a VCD or ECD spectrum. Therefore, these chiroptical techniques are not applicable for the analysis of this compound in its ground state or in solution under normal conditions. The study of optically active forms would only be relevant if the molecule were to be derivatized with a chiral auxiliary or if it were to form a chiral complex with another molecule. In its isolated form, however, it is optically inactive.

Computational and Theoretical Investigations of Ethyl 2 1,3 Dioxolan 2 Ylmethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Currently, there is no specific data from quantum chemical calculations published for Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate. Research in this area would be necessary to provide the detailed findings intended for the following subsections.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Energy Calculations

No DFT studies focused on this compound have been published. Such a study would be required to determine its optimized molecular geometry, including bond lengths and angles, as well as its fundamental electronic properties and total energy.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and molecular electrostatic potential (MEP) has not been performed for this compound. These calculations are essential for understanding its kinetic stability and predicting sites for electrophilic and nucleophilic attack.

Application of Reactivity Descriptors (e.g., Fukui functions, condensed local softness)

There are no available studies applying reactivity descriptors like Fukui functions or local softness to this compound. This analysis would be needed to quantify the reactivity of specific atomic sites within the molecule.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

The elucidation of reaction mechanisms involving this compound through computational means has not been documented in the scientific literature.

Computational Modeling of Proposed Reaction Pathways and Intermediates

No computational models for reaction pathways, transition states, or intermediates involving this specific molecule are available. This research would be crucial for understanding its synthetic transformations on a theoretical level.

Determination of Activation Energies and Theoretical Reaction Rate Constants

As no reaction pathways have been computationally modeled, the corresponding activation energies and theoretical reaction rate constants for this compound remain undetermined.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic behavior of flexible molecules like this compound over time. This technique models the physical movements of atoms and molecules, providing insights into how the compound might behave in different environments.

The flexibility of this compound arises from several rotatable bonds: the C-C and C-O bonds of the ethyl ester group, the C-C bond connecting the benzoate (B1203000) to the dioxolane moiety, and the bonds within the dioxolane ring itself. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying stable conformations and the energy barriers between them.

A typical MD simulation protocol for this molecule would involve:

System Setup: The molecule's 3D structure would be built and optimized using a suitable force field (e.g., CHARMM, AMBER). It would then be placed in a simulation box, often solvated with a chosen solvent like water or a non-polar solvent to mimic different chemical environments.

Equilibration: The system would undergo a period of energy minimization and equilibration, where the temperature and pressure are gradually brought to the desired conditions (e.g., 300 K and 1 atm).

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is recorded.

Analysis of the MD trajectory would reveal key dynamic features, such as the preferred orientations of the ethyl ester and dioxolane groups relative to the benzene (B151609) ring. The flexibility of the dioxolane ring, which can adopt various puckered conformations, would also be characterized.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Dynamic Behavior |

| τ1 (O=C-O-CH₂) | Rotation around the ester C-O bond | Influences the orientation of the ethyl group. |

| τ2 (C-C-O-CH₂) | Rotation of the entire ester group | Determines the planarity with the benzene ring. |

| τ3 (C_ar-C_ar-CH₂-C) | Rotation of the dioxolane-methyl group | Governs the position of the dioxolane ring relative to the ester. |

| τ4 (O-CH₂-C-O) | Puckering of the 1,3-dioxolane (B20135) ring | Interconversion between envelope and twist conformations. |

By analyzing the distribution of these dihedral angles over the simulation time, a comprehensive picture of the molecule's conformational preferences and flexibility can be constructed.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), can provide theoretical chemical shifts. These calculated values are typically correlated with experimental data for validation. For this compound, this would involve comparing the predicted shifts for the aromatic protons, the ethyl group protons and carbons, and the protons and carbons of the dioxolane ring with experimentally obtained spectra.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

| Aromatic (ortho) | 7.85 | 7.82 |

| Aromatic (meta) | 7.40 | 7.38 |

| Aromatic (para) | 7.55 | 7.53 |

| -O-CH₂- (ethyl) | 4.35 | 4.32 |

| -CH₃ (ethyl) | 1.38 | 1.35 |

| -CH₂- (linker) | 3.10 | 3.08 |

| -CH- (dioxolane) | 5.15 | 5.12 |

| -O-CH₂- (dioxolane) | 4.05 | 4.03 |

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the harmonic frequencies at the optimized geometry of the molecule, a theoretical IR spectrum can be generated. Key vibrational modes for this compound would include the C=O stretch of the ester, the C-O stretches of the ester and dioxolane, and the aromatic C-H and C=C stretching vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For an aromatic compound like this compound, TD-DFT calculations would likely predict π → π* transitions associated with the benzene ring. The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum.

The correlation between predicted and experimental spectroscopic data is crucial. A strong correlation validates the computational model and allows for a more confident assignment of spectral features to specific molecular structures and electronic properties.

Research Applications in Advanced Organic Synthesis and Materials Science

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate as a Platform for Chemical Diversification

The strategic placement of a latent aldehyde group alongside an ester functionality on a benzene (B151609) ring allows for a wide array of selective chemical manipulations. The 1,3-dioxolane (B20135) group serves as a robust protecting group for the aldehyde, which is stable under neutral or basic conditions, thereby enabling reactions to be carried out on other parts of the molecule without affecting the aldehyde. wikipedia.orgresearchgate.net This protection strategy is fundamental to its role as a versatile platform for creating diverse molecular architectures. organic-chemistry.org

In multi-step organic synthesis, the ability to selectively unmask a reactive functional group at a desired stage is crucial. This compound exemplifies this principle. The ester group can be selectively reduced, hydrolyzed, or converted into other functional groups while the dioxolane-protected aldehyde remains intact. wikipedia.org Subsequently, the aldehyde can be deprotected under acidic conditions to participate in reactions such as Wittig olefination, reductive amination, or additions of organometallic reagents. This sequential reactivity allows for the construction of architecturally complex molecules that would be difficult to assemble otherwise.

The stability of the dioxolane group to various reagents makes it a suitable choice for multi-step syntheses where other protecting groups might fail. organic-chemistry.orgorganic-chemistry.org This tolerance to a wide range of reaction conditions is a key advantage for its use as a precursor in complex synthetic pathways.

The structural motifs accessible from this compound are prevalent in many biologically active compounds. A key application lies in its use as an intermediate for synthesizing heterocyclic systems. For instance, related structures containing the 2-(bromomethyl)-1,3-dioxolane moiety are known intermediates in the synthesis of potent antifungal agents like Itraconazole, Ketoconazole, and Terconazole. clearsynth.compharmaffiliates.com This highlights the utility of the dioxolane-protected fragment in building complex, medicinally relevant scaffolds.

Furthermore, the ortho-disubstituted benzene ring pattern is a common feature in various pharmaceutical compounds. The selective manipulation of the ester and the latent aldehyde groups can lead to the formation of fused ring systems such as isoindolinones, which are known to possess a range of biological activities. organic-chemistry.orgnih.gov The ability to introduce functionality at these two positions makes the parent compound a valuable starting point for generating libraries of compounds for drug discovery and for developing chemical probes to study biological processes.

| Transformation Step | Description | Potential Product/Scaffold | Relevant Field |

|---|---|---|---|

| Selective Ester Reduction | Reduction of the ethyl ester to a primary alcohol using a reducing agent that does not affect the dioxolane. | (2-(1,3-dioxolan-2-ylmethyl)phenyl)methanol | Complex Molecule Synthesis |

| Aldehyde Deprotection & Cyclization | Hydrolysis of the dioxolane to reveal the aldehyde, followed by intramolecular reaction with a nucleophile (e.g., an amine derived from the ester). | Isoindolinone derivatives | Medicinal Chemistry organic-chemistry.orgnih.gov |

| Intermediate Functionalization | Use as a building block in multi-step syntheses of complex heterocyclic systems. | Precursors to antifungal agents (e.g., Itraconazole) clearsynth.compharmaffiliates.com | Pharmaceutical Synthesis |

Role in Polymer Chemistry and Advanced Material Synthesis Research

The application of this compound in polymer science is an area of active exploration. Its structure suggests potential utility as a functional monomer or as a modifying agent for creating advanced polymeric materials with tailored properties.

While not a conventional monomer, this compound can be chemically modified to contain polymerizable groups. For example, the ester could be converted to a vinyl or acrylate (B77674) group, allowing it to participate in free-radical polymerization. The presence of the protected aldehyde offers a route to post-polymerization modification. After polymerization, the aldehyde can be deprotected and used for cross-linking the polymer chains, forming a hydrogel or a thermoset material. google.com The investigation of cyclic carbonate-containing monomers, which share structural similarities with the dioxolane moiety, has shown promise in creating functional polyesters, suggesting analogous pathways could be explored. researchgate.net

Alternatively, conversion of the ester to a diol could allow its use as a monomer in step-growth polymerizations to form polyesters or polyurethanes. The pendant dioxolane group would then be available along the polymer backbone for further functionalization.

This compound can also be employed as a small molecule to functionalize existing polymers. researchgate.net Polymers with reactive side chains (e.g., hydroxyl or amine groups) could be modified by attachment of the benzoate (B1203000) derivative. This would introduce a protected aldehyde at various points along the polymer chain. Such a modification could be used to alter the surface properties of a material, for instance, by grafting it onto a polymer surface. Subsequent deprotection of the aldehyde would yield a reactive surface that could be used to immobilize proteins, enzymes, or other biomolecules. This strategy is valuable in the development of biosensors, biocompatible materials, and functional coatings. mdpi.com The ability to control the density of the aldehyde groups by adjusting the reaction conditions provides a means to fine-tune the material's final properties for specific research goals. zju.edu.cn

| Application Area | Proposed Strategy | Potential Outcome | Research Objective |

|---|---|---|---|

| Functional Monomer Synthesis | Conversion of the ester group to a polymerizable moiety (e.g., acrylate). | A polymer with pendant-protected aldehyde groups. | Creation of reactive polymers for cross-linking or bioconjugation. nih.gov |

| Polymer Functionalization | Grafting the molecule onto a pre-existing polymer backbone. | A polymer material with tunable surface chemistry. | Development of functional surfaces for sensors or biomedical devices. researchgate.net |

| Cross-linking Agent | Incorporate into a polymer structure and then deprotect the aldehyde to react with other polymer chains. | Cross-linked polymer networks or hydrogels. tue.nl | Synthesis of advanced materials with controlled mechanical properties. |

Exploration in Intermolecular Interactions and Self-Assembly Processes

The specific arrangement of functional groups in this compound provides a platform for studying non-covalent interactions. The molecule contains several features that can participate in intermolecular bonding: the polar ester and dioxolane groups can engage in dipole-dipole interactions, while the aromatic ring is capable of undergoing π-π stacking interactions. rsc.org

The interplay of these forces could potentially direct the self-assembly of the molecules into ordered supramolecular structures in the solid state or in specific solvents. rsc.org The study of how these molecules pack in a crystal lattice can provide insight into the dominant intermolecular forces. Hirshfeld surface analysis is a computational tool that could be used to visualize and quantify these interactions, such as C-H···O hydrogen bonds involving the ester and dioxolane oxygen atoms. nih.gov Understanding these interactions is crucial for crystal engineering, where the goal is to design molecules that assemble into materials with desired properties, such as specific optical or electronic characteristics. rsc.org While detailed studies on this specific compound are emerging, the principles governing the self-assembly of similar small organic molecules are well-established and provide a framework for future explorations. rsc.org

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Itraconazole |

| Ketoconazole |

| Terconazole |

| cis-[2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate |

| Isoindolinones |

| poly((2-oxo-1,3-dioxolan-4-yl) methyl methacrylate) |

Future Research Directions and Unanswered Questions

Development of Novel and Highly Efficient Synthetic Routes

The development of innovative and efficient synthetic pathways to access Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate is a fundamental prerequisite for its extensive study. Current synthetic approaches are likely to be classical multi-step procedures. Future research should pivot towards more sophisticated and sustainable methodologies.

Table 1: Potential Modern Synthetic Approaches

| Methodology | Potential Advantages | Key Research Question |

| C-H Activation/Functionalization | Atom economy, reduced pre-functionalization steps. | Can a directed ortho-C-H activation of a suitable ethyl benzoate (B1203000) precursor with a dioxolane-containing reagent be achieved with high regioselectivity and yield? |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Can enzymes, such as engineered lipases or esterases, be employed for the enantioselective synthesis of chiral analogues of this compound? nih.govnih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Can a continuous flow process be designed for the key bond-forming reactions, potentially improving yield and purity while minimizing reaction times? |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Could light-mediated reactions be utilized for the coupling of a benzoate precursor with a dioxolane-containing radical species? |

A significant avenue for exploration is the application of transition-metal-catalyzed C-H activation, which could potentially enable the direct introduction of the dioxolanylmethyl group onto the ethyl benzoate scaffold, thereby shortening the synthetic sequence. researchgate.netresearchgate.net Furthermore, biocatalytic methods, leveraging the specificity of enzymes, could offer a green and highly selective route to this compound and its potential chiral derivatives. researchgate.netictmumbai.edu.in

In-depth Mechanistic Studies of Challenging or Unconventional Transformations

The reactivity of this compound is largely uncharted territory. In-depth mechanistic studies of its transformations are crucial for understanding its chemical behavior and unlocking its synthetic utility. Of particular interest are reactions that challenge the stability of the dioxolane ring or involve interactions between the ortho-substituted ester and acetal (B89532) moieties.

Future research could focus on:

Acid- and Lewis Acid-Catalyzed Rearrangements: A systematic investigation into the behavior of the compound under a variety of acidic conditions could reveal novel rearrangement pathways. The proximity of the ester group might influence the stability and reactivity of the oxocarbenium ion intermediate formed upon protonation of the dioxolane.

Ring-Opening Reactions: Detailed kinetic and computational studies on the hydrolysis or alcoholysis of the dioxolane ring are warranted. rsc.orgacs.orgrsc.orgresearchgate.net Understanding the factors that govern the rate and mechanism of this process is essential for its use as a protecting group or as a precursor to other functionalities.

Intramolecular Cyclization Reactions: Exploration of conditions that could induce intramolecular reactions between the ester and the dioxolane moiety could lead to the synthesis of novel heterocyclic systems. For instance, reductive or oxidative cyclization pathways could be investigated.

Exploration of Chiral Forms and Stereoselective Synthesis Strategies

The dioxolane ring in this compound is prochiral if the substituents on the dioxolane are different, and the methylene (B1212753) bridge introduces a further element for potential chirality. The synthesis and study of enantiomerically pure forms of this compound could be of significant interest, particularly for applications in medicinal chemistry and materials science.

Future research directions include:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral analogues is a key objective. nih.govnih.govnih.gov This could involve the use of chiral catalysts in the formation of the dioxolane ring or in the key C-C bond-forming step. nih.govresearchgate.netnih.gov

Chiral Resolution: The separation of racemic mixtures through techniques such as chiral chromatography or diastereomeric salt formation would provide access to the individual enantiomers for biological evaluation and chiroptical studies.

Stereochemical Assignment: Unambiguous determination of the absolute configuration of any synthesized chiral derivatives using techniques like X-ray crystallography or vibrational circular dichroism (VCD) will be essential.

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

In silico methods are poised to play a pivotal role in accelerating the exploration of this compound's chemical space. Advanced computational studies can provide valuable insights into its structure, properties, and reactivity, guiding experimental design and saving significant laboratory resources.

Table 2: Potential Computational Investigations

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis, electronic properties (HOMO-LUMO), reaction mechanisms. mdpi.comnih.govresearchgate.netresearchgate.net | Prediction of the most stable conformers, identification of reactive sites, and elucidation of transition state structures for key reactions. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex solvent environments. | Understanding the active site interactions in potential biocatalytic syntheses and the role of solvent in mechanistic pathways. nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic behavior of the molecule and its reactions in solution. | Providing a more realistic picture of reaction pathways and solvent effects than static models. ic.ac.ukbath.ac.uk |

DFT calculations, for instance, can be employed to model the transition states of potential synthetic reactions, thereby predicting their feasibility and stereochemical outcomes. acs.org Furthermore, computational studies can be used to investigate the mechanism of dioxolane hydrolysis, providing a detailed understanding of the role of the solvent and any catalytic species. acs.org

Integration into Emerging Research Fields and Methodologies

The unique structural features of this compound make it a candidate for integration into a variety of emerging research areas. Its potential applications are likely to be diverse, spanning from life sciences to materials science.

Promising avenues for future exploration include:

Medicinal Chemistry: The dioxolane moiety is present in numerous biologically active compounds. ontosight.ainih.govwikipedia.orgresearchgate.net this compound could serve as a scaffold for the synthesis of novel therapeutic agents. Its potential as an antibacterial, antifungal, or antiviral agent warrants investigation. nih.gov

Materials Science: Functionalized benzoate esters are used in the synthesis of liquid crystals and polymers. The introduction of the dioxolane group could impart novel properties to such materials, for example, by influencing their self-assembly behavior or their degradation profiles.

Chemical Biology: The compound could be modified to act as a chemical probe for studying biological processes. For example, the dioxolane could serve as a masked aldehyde that can be deprotected under specific physiological conditions to react with biological nucleophiles.

常见问题

Q. What are the typical synthetic pathways for synthesizing Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate, and what key intermediates are involved?

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the dioxolane-protected intermediate via acid-catalyzed cyclization of a diol with a carbonyl compound.

- Step 2 : Alkylation of the benzoate ester using a halogenated dioxolane derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Purification via column chromatography to isolate the final product.

Key intermediates include the dioxolane-protected alcohol and the halogenated alkylating agent. Reaction optimization often requires controlling temperature and stoichiometry to avoid side reactions such as ester hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~4.3 ppm for ethyl CH₂ and δ ~167 ppm for carbonyl) and the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons).

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1120 cm⁻¹ (C-O-C of dioxolane) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns consistent with the dioxolane moiety .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound synthesis when addressing steric hindrance from the dioxolane ring?

Steric hindrance from the dioxolane ring can impede alkylation or esterification. Strategies include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates.

- Temperature Gradients : Gradual heating (e.g., 60–80°C) reduces side reactions while promoting desired coupling.

Controlled experiments comparing yields under varying conditions are critical for optimization .

Q. In studies where this compound exhibits conflicting biological activity results, what methodological approaches can reconcile discrepancies?

Conflicting biological data may arise from differences in assay conditions or compound purity. Methodological solutions include:

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches.

- Purity Analysis : Employ HPLC or LC-MS to ensure >95% purity, as impurities (e.g., hydrolyzed esters) can skew results.

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple concentrations to confirm activity thresholds.

For example, a compound with inconsistent antimicrobial activity might require re-evaluation under standardized MIC (Minimum Inhibitory Concentration) protocols .

Q. How does the 1,3-dioxolane moiety influence the physicochemical properties of this compound in drug discovery contexts?

The dioxolane ring enhances:

- Solubility : The ether oxygen atoms improve water solubility compared to non-polar analogs.

- Metabolic Stability : The acetal group resists esterase hydrolysis, prolonging half-life in vivo.

- Conformational Rigidity : Restricts rotation around the methylene bridge, potentially improving target binding affinity.

Comparative studies with non-dioxolane analogs (e.g., Ethyl 2-(aminomethyl)benzoate) highlight these differences .

Data Contradiction Analysis

Q. How should researchers address contradictions in the reported reactivity of this compound in nucleophilic substitution reactions?

Discrepancies may stem from:

- Reagent Purity : Trace moisture can hydrolyze the dioxolane ring, altering reactivity. Use anhydrous conditions and molecular sieves.

- Steric vs. Electronic Effects : Bulky nucleophiles may favor elimination over substitution. Computational modeling (DFT) can predict regioselectivity.

- Catalyst Compatibility : Pd-based catalysts may deprotect the dioxolane under certain conditions. Screening alternative catalysts (e.g., CuI) is advised.

Systematic studies varying nucleophiles (e.g., amines vs. thiols) and reaction media are essential .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Roles